5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-13-8-4-7-12(10-13)15-17-14(19-18-15)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJZSQXNWXQMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388118 | |
| Record name | 5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003221-10-0 | |
| Record name | 5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Benzyl 3 3 Bromophenyl 1,2,4 Oxadiazole and Its Precursors
Elucidation of Classical and Contemporary Synthetic Pathways to the 1,2,4-Oxadiazole (B8745197) Core
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. researchgate.netnih.gov These can be broadly categorized into classical and contemporary pathways, both of which are applicable to the synthesis of 5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole.
The most classical and widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime (B1450833) followed by cyclodehydration. nih.gov In the context of synthesizing the target molecule, this would involve the reaction of 3-bromobenzamidoxime with a derivative of phenylacetic acid, such as phenylacetyl chloride or phenylacetic anhydride (B1165640). The intermediate O-acyl amidoxime can then be cyclized under thermal conditions or in the presence of a dehydrating agent to yield the desired 1,2,4-oxadiazole.
Another established route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. While effective, this method can sometimes be limited by the stability and accessibility of the nitrile oxide intermediate.
Contemporary approaches have focused on improving the efficiency, safety, and environmental friendliness of 1,2,4-oxadiazole synthesis. One-pot methodologies have gained significant traction, wherein the acylation and cyclization steps are performed in a single reaction vessel, avoiding the isolation of intermediates. researchgate.net For instance, the reaction of amidoximes with carboxylic acid esters in a superbasic medium like NaOH/DMSO at room temperature has been reported as a convenient one-pot process. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. nih.gov
Furthermore, novel methods avoiding the traditional amidoxime pathway have been explored. These include the tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid, and the reaction of gem-dibromomethylarenes with amidoximes. nih.gov
| Synthetic Pathway | Description | Key Intermediates | Advantages | Disadvantages |
| Classical Acylation-Cyclodehydration | Acylation of an amidoxime followed by a separate cyclodehydration step. | O-acyl amidoxime | Well-established, versatile. | Often requires harsh conditions, may produce byproducts. |
| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with a nitrile. | Nitrile oxide | Can provide access to diverse structures. | Nitrile oxides can be unstable. |
| One-Pot Synthesis | Acylation and cyclization are performed in a single reaction vessel. | In-situ generated O-acyl amidoxime | Improved efficiency, reduced waste. | May require careful optimization of reaction conditions. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Varies depending on the specific reaction. | Rapid reaction times, often higher yields. | Requires specialized equipment. |
Optimized Synthesis of Key Starting Materials for this compound
The successful synthesis of this compound hinges on the efficient preparation of its key precursors: 3-bromobenzamidoxime and a suitable phenylacetic acid derivative.
3-Bromobenzamidoxime: This crucial intermediate is typically synthesized from 3-bromobenzonitrile. The nitrile is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol. The reaction is often carried out under reflux to drive it to completion. Optimization of this step would involve screening different bases, solvents, and reaction temperatures to maximize the yield and purity of the amidoxime.
Phenylacetic Acid Derivatives: For the acylation step, phenylacetic acid can be converted to more reactive derivatives.
Phenylacetyl chloride: This can be prepared by reacting phenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent, and the resulting acid chloride is often used immediately without further purification.
Phenylacetic anhydride: This can be synthesized by the dehydration of phenylacetic acid, often using a dehydrating agent like acetic anhydride.
Optimization of these precursor syntheses involves careful control of reaction conditions to minimize side reactions and facilitate purification.
Exploration of Catalytic and Reagent-Based Approaches in Compound Synthesis
The synthesis of the 1,2,4-oxadiazole core can be significantly enhanced through the use of catalysts and specific reagents. For the cyclodehydration of the O-acyl amidoxime intermediate, various reagents can be employed. While thermal cyclization is possible, it often requires high temperatures. Chemical dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphenylphosphine (B44618) in combination with a halogenating agent can facilitate the reaction under milder conditions.
Catalytic approaches are increasingly favored for their efficiency and sustainability. For the direct synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an efficient and mild catalytic system. organic-chemistry.org Iron(III) nitrate (B79036) has also been reported to mediate the synthesis of 1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org
In the context of one-pot syntheses, the choice of base and solvent system is critical. The use of a superbase medium like NaOH/DMSO has been demonstrated to promote the condensation of amidoximes with carboxylic acid esters at room temperature. researchgate.net
| Catalyst/Reagent | Role in Synthesis | Reaction Step | Advantages |
| PTSA-ZnCl₂ | Co-catalyst system | Direct synthesis from amidoximes and nitriles | Mild and efficient. organic-chemistry.org |
| NaOH/DMSO | Superbase medium | One-pot synthesis from amidoximes and esters | Room temperature reaction, high yields. researchgate.net |
| POCl₃, SOCl₂ | Dehydrating agents | Cyclodehydration of O-acyl amidoximes | Effective for cyclization. |
| Iron(III) nitrate | Mediator | Synthesis from alkynes and nitriles | Enables alternative synthetic routes. organic-chemistry.org |
Green Chemistry Principles and Sustainable Synthetic Routes in the Production of the Chemical Compound
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of greener solvents, catalysts, and energy sources.
One-pot syntheses are inherently greener as they reduce the number of reaction steps, minimize waste generation from intermediate purification, and save energy. researchgate.net The use of microwave irradiation as an energy source is another green approach, as it often leads to shorter reaction times and increased energy efficiency compared to conventional heating. nih.gov
Solvent selection is a critical aspect of green chemistry. Whenever possible, hazardous organic solvents should be replaced with more environmentally benign alternatives. For some 1,2,4-oxadiazole syntheses, solvent-free conditions have been successfully employed, particularly in combination with microwave irradiation. organic-chemistry.org
Methodologies for Yield Enhancement and Purity Improvement in Research Scale Synthesis
Maximizing the yield and ensuring the high purity of this compound at the research scale requires careful optimization of the entire synthetic process.
Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. This allows for the determination of the optimal reaction time, preventing the formation of degradation products that can occur with prolonged reaction times or excessive heating.
Purification Techniques:
Crystallization: This is a powerful technique for purifying solid compounds. The choice of an appropriate solvent or solvent system is critical for obtaining high-purity crystals. A systematic screening of solvents is often necessary to identify the ideal conditions for crystallization.
Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is the method of choice. The selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (eluent) is tailored to the polarity of the target compound and its impurities.
Stoichiometry and Reagent Addition: The precise control of the stoichiometry of the reactants is essential. For the acylation of 3-bromobenzamidoxime, a slight excess of the phenylacetyl chloride or anhydride may be used to ensure complete conversion of the amidoxime. The mode of addition of reagents can also impact the outcome. For instance, slow, dropwise addition of a reactive acylating agent can help to control the reaction temperature and minimize the formation of byproducts.
By systematically applying these methodologies, it is possible to enhance the yield and achieve high purity of this compound in a research laboratory setting.
Strategic Derivatization and Analog Development Based on the 5 Benzyl 3 3 Bromophenyl 1,2,4 Oxadiazole Scaffold
Positional Functionalization and Structural Modification Strategies of the Oxadiazole Ring System
The 1,2,4-oxadiazole (B8745197) ring is a five-membered aromatic heterocycle recognized as a bioisosteric equivalent of ester and amide groups, which can enhance metabolic stability in drug candidates. nih.govrjptonline.org The ring itself possesses a unique reactivity profile. While generally stable, its low level of aromaticity and the weak O-N(2) bond allow for various chemical transformations under specific conditions. researchgate.netchim.it
Functionalization strategies for the 1,2,4-oxadiazole core can be categorized into two main approaches: direct modification of the pre-formed ring and synthetic strategies that introduce diversity during the ring's construction.
Ring Rearrangement Reactions: The 1,2,4-oxadiazole nucleus can undergo several rearrangement reactions, effectively transforming it into other heterocyclic systems. These reactions are powerful tools for generating significant structural diversity from a common precursor.
Boulton-Katritzky Rearrangement (BKR): This thermal or base-catalyzed rearrangement involves an internal nucleophilic substitution where a nucleophilic atom in a three-atom side chain at the C3 position attacks the N(2) atom of the oxadiazole ring. chim.it
ANRORC Mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure): This pathway involves the initial attack of a nucleophile at the C5 position, leading to the opening of the oxadiazole ring, followed by recyclization to form a new heterocyclic system. chim.it For the 5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole scaffold, this would imply a reaction initiated at the carbon bearing the benzyl (B1604629) group.
Synthetic Elaboration: The most common strategy for generating diversity around the 1,2,4-oxadiazole core involves its synthesis from varied building blocks. The primary route is the condensation of an amidoxime (B1450833) with a carboxylic acid or its activated derivative, followed by cyclodehydration. researchgate.netacs.orgnih.gov To create analogs of this compound, one could start with either 3-bromobenzamidoxime and react it with various phenylacetic acid derivatives, or conversely, use different benzamidoximes and react them with phenylacetic acid. This modular approach allows for extensive variation at both the C3 and C5 positions.
Table 1: Positional Functionalization and Modification Strategies for the 1,2,4-Oxadiazole Ring
| Strategy | Description | Potential Outcome for the Scaffold |
| Synthetic Assembly | Reaction of diverse amidoximes with various carboxylic acids (or derivatives) to build the 3,5-disubstituted ring. researchgate.net | Generation of analogs with different groups at C3 (replacing 3-bromophenyl) or C5 (replacing benzyl). |
| Boulton-Katritzky Rearrangement (BKR) | Introduction of a side chain with a terminal nucleophile at the C3 position, leading to rearrangement into a new heterocycle. chim.it | Conversion of the 1,2,4-oxadiazole core into other five-membered rings like triazoles or imidazoles. |
| ANRORC Rearrangement | Nucleophilic attack at the C5 position, causing ring opening and subsequent closure to a different heterocyclic system. chim.it | Transformation of the scaffold into regioisomeric oxadiazoles (B1248032) or other heterocycles depending on the nucleophile used. |
Exploration of Substituent Effects on the Benzyl and Bromophenyl Moieties
The benzyl and 3-bromophenyl groups attached to the C5 and C3 positions, respectively, of the 1,2,4-oxadiazole core are prime targets for derivatization to fine-tune the molecule's properties. Structure-activity relationship (SAR) studies often reveal that minor changes to these peripheral groups can have a significant impact on biological efficacy. nih.govrsc.org
Modification of the 5-Benzyl Moiety: The methylene (B1212753) linker of the benzyl group provides flexibility. The phenyl ring itself can be substituted at the ortho, meta, or para positions. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -Cl, -NO₂) can alter the electronic environment and lipophilicity. nih.govnih.gov For instance, the introduction of electron-withdrawing groups on a 5-aryl-1,2,4-oxadiazole ring has been shown to increase antitumor activity in certain contexts. nih.gov
Modification of the 3-(3-bromophenyl) Moiety: The bromine atom on this phenyl ring is a particularly useful functional handle. It can be readily replaced or modified using a variety of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents, including alkyl, aryl, heteroaryl, and amino groups. This greatly expands the accessible chemical diversity from a single intermediate. Furthermore, the position of the bromine atom (meta) influences the orientation of substituents and their interaction with biological targets. Varying the substitution pattern on this ring (e.g., moving the bromine to the ortho or para position, or adding other groups) is a key strategy in analog development. mdpi.comuzh.ch
Table 2: Examples of Substituent Modifications and Their Potential Effects
| Moiety | Position of Modification | Example Substituent (R) | Potential Effect on Molecular Properties |
| Benzyl Ring | para-position | -OCH₃ (Methoxy) | Increases electron density, may improve solubility. |
| para-position | -CF₃ (Trifluoromethyl) | Increases lipophilicity, acts as a strong electron-withdrawing group. nih.gov | |
| ortho-position | -Cl (Chloro) | Alters steric profile and electronic properties. | |
| Bromophenyl Ring | meta-position (Br replacement) | -C≡CH (Ethynyl) | Introduces rigidity, can act as a hydrogen bond acceptor. |
| meta-position (Br replacement) | -B(OH)₂ → Aryl (Suzuki Coupling) | Introduces a larger, potentially interacting aryl or heteroaryl group. | |
| para-position | -F (Fluoro) | Can improve metabolic stability and binding affinity. |
Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation
To efficiently explore the SAR of the this compound scaffold, modern medicinal chemistry relies on parallel synthesis and combinatorial chemistry to generate large libraries of related compounds. rsc.orgacs.org These techniques allow for the rapid synthesis of dozens to hundreds of compounds, accelerating the discovery of lead candidates.
The most common approach for building 1,2,4-oxadiazole libraries is the solution-phase reaction of a set of amidoximes with a set of carboxylic acids (or acyl chlorides) in a multi-well plate format. acs.orgnih.gov For the target scaffold, a library could be generated by reacting 3-bromobenzamidoxime with a diverse collection of substituted phenylacetic acids. Alternatively, a library of amidoximes could be reacted with phenylacetic acid. The use of automated liquid handlers and purification systems facilitates this high-throughput process. One-pot procedures, where the amidoxime is generated in situ from a nitrile before condensation and cyclization, have been optimized for parallel chemistry. acs.orgnih.gov
Table 3: Hypothetical Combinatorial Library Based on the Scaffold
| Core A (Amidoxime Precursor) | Core B (Carboxylic Acid Precursor) | Resulting Analog Structure |
| 3-Bromobenzamidoxime | 4-Chlorophenylacetic acid | 3-(3-Bromophenyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole |
| 3-Bromobenzamidoxime | 4-Methoxyphenylacetic acid | 3-(3-Bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole |
| 3-Fluorobenzamidoxime | Phenylacetic acid | 5-Benzyl-3-(3-fluorophenyl)-1,2,4-oxadiazole |
| 3-Cyanobenzamidoxime | Phenylacetic acid | 3-(5-Benzyl-1,2,4-oxadiazol-3-yl)benzonitrile |
Rational Design Principles for Novel Analogues of this compound
The development of new analogs is guided by rational design principles that leverage existing knowledge of the scaffold and its biological targets. nih.govacs.org
Bioisosterism: The 1,2,4-oxadiazole ring itself is a well-established bioisostere for esters and amides, offering improved metabolic stability and oral bioavailability. nih.govnih.gov Further modifications can involve replacing the peripheral phenyl rings with other aromatic systems like thiophene, pyridine, or pyrazole (B372694) to explore different electronic and steric properties while maintaining key binding interactions.
Structure-Activity Relationship (SAR) Guided Design: Initial screening of a primary library provides SAR data that guides subsequent rounds of synthesis. If, for example, electron-withdrawing groups on the benzyl moiety are found to increase activity, the next generation of analogs would focus on exploring a wider range of such substituents. nih.gov
Conformational Constraint: The benzyl group has a flexible methylene linker. Introducing rigidity into this part of the molecule, for instance by incorporating it into a ring system or replacing it with a more rigid linker, can lock the molecule into a specific, potentially more active, conformation.
Fragment-Based and Scaffold-Hopping Approaches: In some cases, the entire 1,2,4-oxadiazole core can be replaced by another heterocycle (scaffold hopping) with similar spatial arrangement of substituents to discover novel intellectual property or improved properties. nih.gov Alternatively, functional groups from other known active compounds (fragments) can be appended to the core scaffold to enhance potency.
Table 4: Summary of Rational Design Principles
| Principle | Application to the Scaffold | Example |
| Bioisosterism | Replace phenyl rings with heteroaromatic rings. | Replacing the 5-benzyl group with a 5-(thiophen-2-ylmethyl) group. |
| SAR-Guided Modification | Systematically vary substituents based on initial biological data. | If para-chloro substitution is beneficial, synthesize analogs with para-fluoro, -bromo, and -trifluoromethyl groups. nih.gov |
| Conformational Constraint | Reduce the flexibility of the benzyl linker. | Replacing the -CH₂- linker with a cyclopropane (B1198618) ring. |
| Scaffold Hopping | Replace the 1,2,4-oxadiazole ring with another heterocycle. | Synthesizing the 1,3,4-oxadiazole (B1194373) regioisomer to compare properties. acs.org |
Based on a comprehensive review of publicly available scientific literature, there is currently no specific preclinical pharmacological or biological data for the compound This compound .
Extensive searches for this particular molecule, including its various chemical identifiers, did not yield any specific results pertaining to in vitro assays, in vivo efficacy studies, or pharmacokinetic assessments.
While the broader class of 1,2,4-oxadiazole derivatives has been the subject of considerable research—demonstrating a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties—this general information cannot be attributed to the specific compound .
Therefore, it is not possible to provide a detailed article on the preclinical pharmacological and biological characterization of this compound as per the requested outline.
Preclinical Pharmacological and Biological Characterization of 5 Benzyl 3 3 Bromophenyl 1,2,4 Oxadiazole
In Vivo Efficacy Studies in Non-Human Animal Models
Pharmacodynamic Investigations in Animal Systems
Extensive literature searches did not yield specific preclinical pharmacodynamic studies conducted in animal models for the compound 5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole. While the broader class of 1,2,4-oxadiazole (B8745197) derivatives has been investigated for a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer effects, data pertaining specifically to the in vivo pharmacodynamic profile of this compound is not available in the public domain.
The general biological relevance of the oxadiazole scaffold suggests that this compound could potentially interact with various biological targets. mdpi.comijpsjournal.comnih.govnih.govajrconline.orgopenmedicinalchemistryjournal.comnih.govnih.govsemanticscholar.org For instance, different derivatives of 1,2,4-oxadiazole have been reported to act as inhibitors of enzymes or as modulators of receptors. nih.govrjptonline.org However, without specific experimental data from animal studies on this compound, any discussion of its pharmacodynamic effects remains speculative.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 5 Benzyl 3 3 Bromophenyl 1,2,4 Oxadiazole Derivatives
Identification of Key Structural Determinants for Biological Efficacy
SAR studies on derivatives of 5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole have identified several structural features that are critical for their biological efficacy. The 1,2,4-oxadiazole (B8745197) ring is a central pharmacophore, acting as a rigid scaffold that correctly orients the essential substituent groups for optimal interaction with biological targets. nih.gov The nature and positioning of substituents on both the benzyl (B1604629) group at the 5-position and the bromophenyl group at the 3-position are crucial determinants of activity.
For instance, in studies on related 1,2,4-oxadiazole analogs as anticancer agents, the presence of specific hydrogen-bonding moieties, such as pyrazoles or anilines, on substituent rings was found to be essential for activity. nih.gov Similarly, hydrophobic substituents in certain regions of the molecule have been shown to be critical for efficacy. nih.gov The benzyl moiety at the 5-position and the bromophenyl ring at the 3-position of the core molecule provide a foundational structure whose activity can be finely tuned by further substitutions. For example, in the context of Sirt2 inhibition, a para-substituted phenyl ring at the 3rd position and a cyclic aminomethyl group at the 5th position were identified as crucial for inhibitory action, highlighting the importance of the specific arrangement of substituents around the central oxadiazole ring. nih.gov
Analysis of Substituent Effects on Potency and Selectivity
The potency and selectivity of this compound derivatives are profoundly influenced by the electronic and steric properties of various substituents.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can significantly alter the electronic distribution within the molecule, affecting its binding affinity to target proteins. For example, in a series of antibacterial 1,2,4-oxadiazoles, compounds with higher electron density, such as those substituted with a nitro group (NO₂) at the meta-position, were found to be active. nih.gov Conversely, substitution with an electron-donating amino group (NH₂) at the same position was detrimental to the activity. nih.gov This suggests that a specific electrostatic profile is required for biological function.
Steric Effects: The size and shape of substituents also play a critical role. Studies on various 1,2,4-oxadiazole series have shown that bulky substituents can be either favorable or unfavorable depending on the target's binding pocket topology. For some antibacterial derivatives, bulky groups like cyclohexyl or cyclopentyl were not favored at certain positions. nih.gov In contrast, for other targets, larger hydrophobic groups may enhance binding through van der Waals interactions. nih.gov
Positional Isomerism: The position of substituents on the aromatic rings is another key factor. For a series of 1,2,4-oxadiazole derivatives acting as AeHKT inhibitors, para-substituted compounds consistently showed lower IC50 values (higher potency) than their meta-substituted counterparts. nih.gov This was observed for compounds with methyl, methoxy, and even nitro groups, indicating that para-substitution leads to better inhibitors in that specific context. nih.gov
The following interactive table summarizes the effects of various hypothetical substitutions on the 3-phenyl ring of a 5-benzyl-1,2,4-oxadiazole core, based on general findings for this class of compounds.
| Compound ID | Substitution on 3-Phenyl Ring | Observed Effect on Potency | Rationale |
| Base-1 | 3-Bromo (unmodified) | Baseline Activity | Reference compound. |
| Derivative-A | 3-Nitro (meta) | Increased Potency | Electron-withdrawing nature enhances interaction with target. nih.gov |
| Derivative-B | 3-Amino (meta) | Decreased Potency | Electron-donating group creates unfavorable positive charge. nih.gov |
| Derivative-C | 4-Nitro (para) | Increased Potency | Favorable electronic properties and optimal positioning. nih.gov |
| Derivative-D | 4-Cyclohexyl (para) | Decreased Potency | Bulky substituent introduces steric hindrance in the binding site. nih.gov |
Development and Validation of QSAR Models for Predictive Activity Profiling
To quantify the relationship between the chemical structure and biological activity of 1,2,4-oxadiazole derivatives, various QSAR models have been developed. These models use statistical methods to correlate physicochemical descriptors of the molecules with their observed biological activities, enabling the prediction of potency for novel, unsynthesized compounds. mdpi.com
Model Development: Both 2D and 3D-QSAR studies have been successfully applied to this class of compounds. hilarispublisher.comnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.gov These models evaluate the steric and electrostatic fields around a series of aligned molecules to build a predictive model. For instance, a CoMFA model for 1,2,4-oxadiazole antibacterials successfully defined favored and disfavored regions for substitution based on steric and electrostatic properties. nih.gov
Model Validation: The robustness and predictive power of QSAR models are assessed through rigorous validation techniques. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). nih.gov A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive ability. nih.govmdpi.com
External validation, which involves predicting the activity of an external test set of compounds not used in model generation, is crucial for confirming a model's real-world predictive power. kubinyi.de The predictive correlation coefficient (r²_pred) is calculated for the test set, with a value greater than 0.5 or 0.6 often considered acceptable. nih.govkubinyi.de Y-randomization tests are also performed to ensure the model is not the result of a chance correlation. nih.gov
The table below presents a summary of statistical parameters from various QSAR studies on 1,2,4-oxadiazole derivatives, illustrating the successful development of predictive models.
| QSAR Study Type | Biological Activity | q² (Internal Validation) | r²_pred (External Validation) | Reference |
| 3D-QSAR (CoMFA) | Antibacterial | 0.52 | 0.55 | nih.gov |
| 3D-QSAR (kNN-MFA) | SrtA Inhibition | 0.63 | 0.55 | nih.gov |
| 2D-QSAR | Caspase-3 Activation | 0.61 | 0.55 | mdpi.com |
| 3D-QSAR (CoMSIA) | Anti-Alzheimer's | 0.70 | 0.69 | nih.gov |
Integration of SAR/QSAR Findings into Rational Compound Design
3D-QSAR models, in particular, generate contour maps that visualize the regions around the molecule where specific properties are associated with either an increase or decrease in activity. nih.gov
Steric Contour Maps: Green contours typically indicate regions where bulky groups are favorable for activity, while yellow contours show areas where bulk is detrimental.
Electrostatic Contour Maps: Blue contours often highlight areas where positive charge is beneficial, whereas red contours indicate regions where negative charge is preferred.
By interpreting these maps, medicinal chemists can make informed decisions about which substituents to introduce and where to place them on the molecular scaffold. nih.gov For example, if a CoMFA map shows a green contour near the para-position of the benzyl ring, it suggests that adding a larger substituent at this position could enhance biological activity. This rational, model-driven approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. researchgate.net
Based on a comprehensive search of available scientific literature, specific advanced computational and theoretical chemistry studies focusing solely on the chemical compound This compound are not available. While computational methods such as molecular docking, molecular dynamics simulations, and others are widely used to study various 1,2,4-oxadiazole derivatives, no published research dedicated to this particular compound could be identified.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested in the prompt. Generating such an article would require specific data from research that does not appear to have been conducted or published.
Modern Analytical and Spectroscopic Methods for Research Grade Characterization of 5 Benzyl 3 3 Bromophenyl 1,2,4 Oxadiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like 5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their chemical environment.
In a typical analysis, the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer. rsc.org The resulting spectra provide key data points:
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the electronic environment of the nucleus. Electron-withdrawing groups, such as the bromine atom and the oxadiazole ring, cause nearby nuclei to resonate "downfield" (at a higher δ value).
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
Multiplicity (Splitting Pattern): This pattern (e.g., singlet, doublet, triplet) arises from the interaction (spin-spin coupling) between neighboring, non-equivalent nuclei and reveals information about the connectivity of atoms.
While specific experimental spectra for this compound are not detailed in the surveyed literature, a precise prediction of the expected signals can be made based on extensive data from analogous structures. rsc.orgumich.edursc.orgbeilstein-journals.org
Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group and the 3-bromophenyl substituent. The benzylic protons (-CH₂-) would likely appear as a sharp singlet, as they have no adjacent protons to couple with. The aromatic protons would appear as a series of multiplets in the characteristic aromatic region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Benzyl -CH₂- | ~4.2 - 4.4 | Singlet (s) | 2H |
| Benzyl Phenyl H | ~7.2 - 7.4 | Multiplet (m) | 5H |
| Bromophenyl H (aromatic) | ~7.5 - 8.2 | Multiplet (m) | 4H |
Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The two carbons of the oxadiazole ring are expected to resonate at very high chemical shifts (downfield), characteristic of carbons in heteroaromatic systems. umich.edubeilstein-journals.org Other notable signals include the benzylic carbon and the carbons of the two aromatic rings.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzyl -CH₂- | ~30 - 35 |
| Bromophenyl C-Br | ~122 - 124 |
| Aromatic CH carbons | ~125 - 135 |
| Aromatic Quaternary carbons | ~125 - 138 |
| Oxadiazole C-O | ~165 - 170 |
| Oxadiazole C-N | ~172 - 177 |
Purity assessment by NMR is achieved by comparing the integrals of signals from the main compound to those of any impurities present, such as residual solvents or synthetic byproducts.
Mass Spectrometry (MS) Applications for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of a molecule is measured with extremely high accuracy, which allows for the determination of its elemental formula. beilstein-journals.org
For this compound, the calculated monoisotopic mass is 314.00548 Da. nih.gov An HRMS analysis (e.g., using ESI-QTOF) would be expected to yield a measured mass that matches this value to within a few parts per million, confirming the elemental formula C₁₅H₁₁BrN₂O. nih.gov A key feature in the mass spectrum would be the isotopic pattern for bromine; natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom. umich.edu
Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry can be used to induce fragmentation of the molecule. Analyzing the resulting fragment ions provides valuable structural information that corroborates the proposed connectivity. The fragmentation pattern can be predicted based on the known stability of various carbocations and neutral losses.
Predicted Mass Fragmentation Pattern: A plausible fragmentation pathway for this compound would involve several key bond cleavages. The benzylic C-C bond is prone to cleavage, leading to the formation of the highly stable tropylium ion. The oxadiazole ring can also undergo characteristic fragmentation.
Interactive Data Table: Predicted Key Mass Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity | Notes |
|---|---|---|
| 314/316 | [C₁₅H₁₁BrN₂O]⁺ | Molecular Ion ([M]⁺) showing the characteristic 1:1 bromine isotope pattern. |
| 223/225 | [C₈H₄BrN₂O]⁺ | Loss of the benzyl group (C₇H₇•). |
| 183/185 | [C₇H₄BrO]⁺ or [C₇H₄BrN]⁺ | Fragments arising from cleavage of the oxadiazole ring. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl moieties. researchgate.net |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Control
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds (e.g., C=O, C-H, N-O) vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.
Interactive Data Table: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl rings) |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1610 - 1580 | C=N Stretch | 1,2,4-Oxadiazole (B8745197) ring |
| 1500 - 1400 | C=C Stretch | Aromatic rings |
| 1250 - 1100 | C-O-C Stretch | 1,2,4-Oxadiazole ring beilstein-journals.org |
| 800 - 600 | C-Br Stretch | Bromophenyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly sensitive to conjugated systems and chromophores. The structure of this compound contains multiple chromophores—the phenyl ring, the bromophenyl ring, and the oxadiazole ring—which form an extended conjugated system. This is expected to give rise to strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π → π* electronic transitions. tubitak.gov.trfarmaciajournal.com The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic physical constants that can be used for purity control and quantitative analysis.
Chromatographic Techniques (HPLC, GC) for Purity Analysis and Quantitative Determination in Research Samples
Chromatographic methods are paramount for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC): For a compound like this compound, which is a relatively non-volatile aromatic compound, reversed-phase HPLC (RP-HPLC) is the most suitable technique. farmaciajournal.com
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.
Typical Method: A C18 column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of compounds with different polarities.
Detection: A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance (one of its λmax values), to monitor the eluting components.
Purity Analysis: The purity of a research sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A research-grade sample would typically exhibit a purity of >98%.
Quantitative Determination: By creating a calibration curve from standards of known concentration, the exact concentration of the compound in an unknown sample can be determined.
Gas Chromatography (GC): Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. While GC can offer very high resolution, its applicability to this compound would depend on the compound's thermal stability and volatility. Given its relatively high molecular weight (315.16 g/mol ) and the presence of the heterocyclic ring, there is a risk of thermal degradation in the hot GC injection port or column. nih.gov Therefore, HPLC is generally the preferred method for the analysis of this and similar oxadiazole derivatives. beilstein-journals.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting X-rays off a single crystal of the compound, a map of electron density can be generated, from which the exact position of each atom can be determined.
While a solved crystal structure for this compound has not been reported in the searched literature, this technique would provide unequivocal proof of its structure. The key information obtained from a successful crystallographic analysis would include:
Absolute Structure Confirmation: Unambiguous confirmation of the connectivity of the atoms, verifying the 1,2,4-oxadiazole ring structure and the substitution pattern on the phenyl rings.
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, providing insight into the electronic nature of the molecule.
Conformation: Determination of the preferred conformation of the molecule in the solid state, including the dihedral angle between the phenyl rings and the oxadiazole ring. Analysis of related crystal structures, such as N-Benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, suggests that these ring systems are typically not coplanar. nih.govresearchgate.net
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This can identify non-covalent interactions such as π–π stacking between the aromatic rings or halogen bonding involving the bromine atom, which govern the physical properties of the solid. nih.gov
Although the molecule itself is achiral, X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral molecules.
Future Research Directions and Potential Applications of 5 Benzyl 3 3 Bromophenyl 1,2,4 Oxadiazole in Preclinical Drug Discovery
Exploration of Novel Biological Targets and Therapeutic Areas for Oxadiazole Derivatives
The 1,2,4-oxadiazole (B8745197) scaffold is a versatile pharmacophore present in molecules with a wide array of biological activities. nih.govresearchgate.net Future research on derivatives of 5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole could expand upon the established therapeutic potential of this class of compounds. The exploration of novel biological targets is a key area of focus, with the potential to address unmet medical needs.
Derivatives of 1,2,4-oxadiazole have demonstrated efficacy in a multitude of therapeutic areas, including but not limited to oncology, infectious diseases, inflammation, and neurology. researchgate.nettandfonline.com Their mechanisms of action often involve enzyme inhibition and receptor modulation. researchgate.net For instance, certain 1,2,4-oxadiazole derivatives have shown potent anticancer activity by targeting various cancer cell lines. nih.govresearchgate.net In the realm of neurodegenerative diseases, some have been evaluated as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). rsc.org
The following table summarizes the diverse biological activities reported for 1,2,4-oxadiazole derivatives, highlighting potential areas for future investigation with compounds like this compound.
| Therapeutic Area | Biological Target/Activity | Reference |
| Oncology | Anticancer activity against various cell lines (e.g., breast, lung, colon, prostate) | researchgate.netnih.govresearchgate.net |
| Tubulin binding agents | semanticscholar.org | |
| Infectious Diseases | Antibacterial (including against MRSA), antifungal, antiviral, antiparasitic | researchgate.netnih.govnih.gov |
| Neurology | Neuroprotective, anti-Alzheimer's (AChE, BuChE, MAO-B inhibition), anticonvulsant | researchgate.netnih.govrsc.org |
| Inflammation | Anti-inflammatory | nih.govresearchgate.net |
| Metabolic Disorders | Antidiabetic | researchgate.net |
Further research could involve screening this compound and its analogues against a wider range of biological targets to uncover novel therapeutic applications.
Investigation of Synergistic Effects with Other Established Pharmacological Agents in In Vitro and In Vivo Preclinical Models
The combination of therapeutic agents is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced drug resistance. Investigating the synergistic potential of this compound derivatives with established pharmacological agents is a promising avenue for preclinical research.
A notable example of synergism involving a 1,2,4-oxadiazole derivative is its combination with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In this study, the oxadiazole compound was found to restore the activity of oxacillin, with a fractional inhibitory concentration (FIC) index value confirming a synergistic effect. nih.gov The combination resulted in a significant reduction in the required concentrations of both agents to achieve an antibacterial effect. nih.gov
Another study indicated a potential synergistic anti-tumor effect when a 1,3,4-oxadiazole (B1194373) derivative was combined with 5-fluorouracil (5-FU) in a mouse tumor model. nih.gov This suggests that oxadiazole-containing compounds could serve as valuable adjuncts in cancer chemotherapy.
Future preclinical studies could explore the synergistic effects of this compound derivatives in various disease models. The table below outlines potential areas for such investigations.
| Therapeutic Area | Established Agent | Potential Synergistic Outcome |
| Infectious Diseases | Antibiotics (e.g., β-lactams) | Overcoming antibiotic resistance |
| Oncology | Chemotherapeutic agents (e.g., 5-FU) | Enhanced anti-tumor activity, reduced toxicity |
| Inflammatory Diseases | Anti-inflammatory drugs (e.g., NSAIDs) | Improved anti-inflammatory response |
In vitro checkerboard assays and subsequent in vivo studies in relevant animal models would be crucial to validate these potential synergistic interactions.
Development of Advanced Delivery Systems and Formulation Strategies for Enhanced Research Efficacy
The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its delivery to the target site. The development of advanced delivery systems for this compound could significantly enhance its research efficacy in preclinical models.
Strategies such as the use of nanoparticles or antibody-drug conjugates can improve the pharmacokinetic profile of a compound, leading to enhanced accumulation in target tissues while minimizing systemic toxicity. openmedicinalchemistryjournal.com For oxadiazole derivatives with anticancer potential, targeted delivery systems could increase their concentration in tumor cells, thereby improving their therapeutic index.
Future research in this area could focus on:
Nanoparticle-based delivery: Encapsulating this compound in liposomes, polymeric nanoparticles, or micelles to improve its solubility, stability, and bioavailability.
Targeted drug delivery: Conjugating the oxadiazole compound to ligands that bind to receptors overexpressed on cancer cells or other target cells.
Prodrug strategies: Modifying the structure of this compound to create a prodrug that is activated at the target site, thereby reducing off-target effects.
These advanced formulation strategies would be instrumental in optimizing the therapeutic potential of this class of compounds in preclinical settings.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Oxadiazole-Based Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govcrimsonpublishers.com These computational tools can be effectively integrated into the research and development of oxadiazole-based compounds like this compound.
AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel compounds. nih.govmdpi.com This can be applied to:
Virtual screening: In silico screening of large compound libraries to identify new oxadiazole derivatives with a high probability of activity against a specific biological target. nih.gov
Lead optimization: Predicting the effects of structural modifications on the potency, selectivity, and pharmacokinetic properties of a lead compound, thereby guiding the synthesis of more effective analogues. nih.gov
De novo drug design: Generating novel molecular structures with desired pharmacological profiles using generative models. nih.gov
The use of AI can significantly reduce the time and cost associated with the early stages of drug discovery, allowing for a more focused and efficient exploration of the chemical space around the 1,2,4-oxadiazole scaffold. crimsonpublishers.com
Sustainable and Scalable Production Methodologies for Research and Development Purposes
The advancement of preclinical research on this compound and its derivatives necessitates the development of sustainable and scalable synthetic methods. Traditional synthetic routes can sometimes be inefficient or rely on harsh reagents and solvents.
Modern synthetic chemistry offers several "green" and efficient approaches for the synthesis of 1,2,4-oxadiazoles. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov
One-pot synthesis: Combining multiple reaction steps into a single procedure reduces waste and simplifies the purification process. mdpi.com
Continuous flow synthesis: The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity, and is readily scalable. nih.gov
Green chemistry approaches: Employing environmentally friendly solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis. researchgate.netnih.gov
The development of such methodologies is crucial for providing a reliable and cost-effective supply of this compound and its analogues for extensive preclinical evaluation.
Concluding Analysis of this compound: Current Standing and Future Research Trajectories
While the specific chemical entity This compound has not been the subject of extensive, dedicated research studies, its structural components—the 1,2,4-oxadiazole core, a benzyl (B1604629) group, and a bromophenyl moiety—place it firmly within a class of compounds of significant interest to medicinal chemists. This article synthesizes the current understanding and outlines future research directions by drawing upon the broader knowledge of substituted 1,2,4-oxadiazoles.
Concluding Remarks and Open Questions in Research on 5 Benzyl 3 3 Bromophenyl 1,2,4 Oxadiazole
Direct research accomplishments for 5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole are not documented in current scientific literature. However, the accomplishments within the broader family of 1,2,4-oxadiazoles provide a strong foundation for understanding its potential. The 1,2,4-oxadiazole (B8745197) ring is a privileged five-membered heterocycle recognized for its metabolic stability and its role as a bioisostere for ester and amide groups. researchgate.netnih.gov This characteristic is crucial in drug design for improving the pharmacokinetic profiles of potential therapeutic agents. nih.gov
Research on analogous 3,5-disubstituted 1,2,4-oxadiazoles has revealed a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties. nih.govajrconline.orgnih.gov The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as potent inducers of apoptosis marked a significant breakthrough, highlighting the potential of this scaffold in oncology. nih.gov The key insight is that the substituents at the 3- and 5-positions of the oxadiazole ring are critical in determining the specific biological activity and potency of the molecule. nih.gov
Table 1: Established Biological Activities of the 1,2,4-Oxadiazole Scaffold
| Biological Activity | Therapeutic Area | Reference |
| Anticancer | Oncology | nih.govresearchgate.net |
| Anti-inflammatory | Inflammation & Pain | nih.gov |
| Antiviral | Infectious Disease | nih.gov |
| Antibacterial | Infectious Disease | nih.gov |
| Antifungal | Infectious Disease | nih.gov |
| Anti-Alzheimer | Neurology | nih.govnih.gov |
| Antitubercular | Infectious Disease | nih.gov |
| Analgesic | Pain Management | nih.gov |
The primary knowledge gap is the complete absence of experimental data for this compound. Its synthesis, while theoretically achievable through established methods, has not been specifically reported. Consequently, its physicochemical properties, spectral characterization, and biological activity remain unknown.
Key Unresolved Questions:
Biological Activity: What specific biological targets does this compound interact with? Does the combination of the 3-bromophenyl and 5-benzyl groups confer novel or enhanced activity (e.g., anticancer, antimicrobial) compared to other 1,2,4-oxadiazole derivatives?
Structure-Activity Relationship (SAR): How does the bromine atom's position on the phenyl ring influence activity? What is the impact of the benzyl (B1604629) group at the 5-position compared to other alkyl or aryl substituents?
Pharmacokinetics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound? Is the 1,2,4-oxadiazole core stable to metabolic degradation in this specific configuration?
Synthetic Efficiency: While general synthetic routes exist, what is the most efficient, high-yield pathway to produce this specific compound and its potential analogs for screening?
To address the existing knowledge gaps, a structured research program is recommended.
Chemical Synthesis and Characterization: The first step is the synthesis of this compound. Established one-pot, two-component reactions of gem-dibromomethylarenes with amidoximes or the cyclization of O-acylamidoximes are viable starting points. nih.govresearchgate.net Following synthesis, full characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry is essential.
Broad-Spectrum Biological Screening: The synthesized compound should be subjected to a comprehensive screening panel to identify its primary biological activities. Based on the activities of related compounds, initial assays should focus on anticancer (against various cell lines like MCF-7, HCT-116, and HepG2), antimicrobial (against bacterial and fungal strains), and anti-inflammatory pathways. nih.govmdpi.comnih.gov
Elucidation of Mechanism of Action: If significant activity is identified, subsequent studies should aim to determine the mechanism of action. For instance, if anticancer activity is observed, investigations into apoptosis induction, cell cycle arrest, or specific enzyme inhibition (e.g., kinases, carbonic anhydrase) would be warranted. researchgate.net
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR. This would involve modifying the substituents at both the 3- and 5-positions to determine the structural requirements for optimal activity.
Table 2: Proposed Analogs for Initial SAR Studies
| Analog Position | Modification | Rationale |
| 3-phenyl ring | Vary bromine position (ortho, para) or replace with other halogens (Cl, F) | To understand the electronic and steric effects of the halogen substituent. |
| 3-phenyl ring | Introduce electron-donating/-withdrawing groups (e.g., -OCH₃, -NO₂) | To probe the electronic requirements for target binding. |
| 5-position | Replace benzyl with other small alkyl or substituted aryl groups | To determine the optimal size and nature of the substituent at this position. |
The study of oxadiazole derivatives, including compounds like this compound, has significant implications for medicinal chemistry. The oxadiazole heterocycle is a versatile and valuable scaffold in drug discovery, prized for its favorable physicochemical and pharmacokinetic properties. nih.govacs.org
The ability of the 1,2,4-oxadiazole ring to act as a bioisosteric replacement for metabolically labile ester and amide functionalities is a key tool for medicinal chemists to overcome challenges related to drug metabolism and stability. nih.gov Furthermore, the rigid, planar structure of the oxadiazole ring serves as an effective linker, holding pharmacophoric groups in a specific spatial orientation to optimize interaction with biological targets. researchgate.net The continued exploration of novel substitution patterns on the oxadiazole core is a proven strategy for the discovery of new lead compounds with diverse therapeutic applications, from oncology to infectious diseases. ijpsjournal.combiointerfaceresearch.com
Q & A
Basic Questions
Q. What are the common synthetic routes for 5-benzyl-3-(3-bromophenyl)-1,2,4-oxadiazole?
- Methodology :
- Condensation-Cyclization : React 3-bromobenzamidoxime with benzyl-substituted acyl chlorides in pyridine, followed by thermal cyclization .
- Benzaldehyde Reflux : Use substituted benzaldehydes with aminotriazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid), followed by reflux and solvent evaporation .
- Staudinger/aza-Wittig Reaction : Employ nitrophenylsulfonyloxyimino acetate intermediates to form the oxadiazole ring via a tandem reaction mechanism .
- Key Considerations : Purification via column chromatography and characterization by NMR/IR are critical to confirm regioselectivity and purity.
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- Spectroscopy : H/C NMR to confirm substituent positions; IR for functional group identification (e.g., C-Br stretch at ~550 cm) .
- X-ray Crystallography : Resolve crystal packing and confirm the planarity of the oxadiazole ring .
- UV-Vis Solvent Studies : Analyze solvatochromic effects to understand electronic transitions and polarity .
Q. What biological activities are reported for structurally similar 1,2,4-oxadiazoles?
- Reported Activities :
- Caution : Activity varies with substituent electronics and steric effects. Always validate with in vitro assays.
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Strategies :
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (FMOs) to predict reactivity and binding affinity .
- Molecular Docking : Simulate interactions with targets (e.g., acetylcholinesterase for anti-Alzheimer activity) using software like AutoDock .
- Multiwfn Analysis : Quantify electrostatic potential (ESP) and electron localization function (ELF) to assess nucleophilic/electrophilic sites .
- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO) show higher metabolic stability due to increased oxadiazole ring rigidity .
Q. How to resolve contradictions in substituent effects on bioactivity?
- Example Conflict : 3-Bromophenyl vs. 4-pyridyl substituents exhibit opposing trends in glycogen phosphorylase inhibition .
- Resolution Workflow :
Systematic Variation : Synthesize analogs with incremental substituent changes (e.g., halogens, methoxy, nitro).
QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with IC values .
Crystallographic Validation : Resolve target-bound structures to identify steric clashes or favorable π-π interactions .
Q. What advanced techniques analyze solvent effects on spectroscopic properties?
- Methodology :
- UV-Vis Solvatochromism : Measure shifts in solvents of varying polarity (e.g., water, DMSO) to estimate dipole moments .
- TD-DFT Simulations : Compare experimental spectra with solvent-polarizable continuum models (PCM) to refine computational parameters .
Q. How to assess metabolic stability of 1,2,4-oxadiazole derivatives?
- Approach :
- In Vitro Microsomal Assays : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS .
- Topology Analysis : Use Multiwfn to calculate local electron density (e.g., Laplacian ) at metabolically vulnerable sites .
- Outcome : Derivatives with bulky 3-bromophenyl groups exhibit slower oxidative degradation due to steric shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
